Cinalukast

Hepatitis C Virus Cellular Toxicity Antiviral Research

Cinalukast (Ro 24-5913) is a chemically unique CysLT1 antagonist with a distinct cyclobutylthiazole moiety, empowering reproducible respiratory research. It delivers unparalleled oral potency (ID50 0.12 mg/kg) and prolonged in vivo duration, ideal for chronic asthma models. Its potent functional antagonism in human bronchus (pKB 9.3±0.1) enables precise ex vivo contractile studies. Unlike generic alternatives, its validated specificity prevents irreproducible results. Also a proven PPARα lead and analytical reference. Procure ≥98% HPLC-pure compound with full compliance documentation.

Molecular Formula C23H28N2O3S
Molecular Weight 412.5 g/mol
CAS No. 128312-51-6
Cat. No. B1669038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinalukast
CAS128312-51-6
Synonyms4-(3-(2-(4-cyclobutyl-2-thiazolyl)ethenyl)phenylamino)-2,2-diethyl-4-oxobutanoic acid
cinalukast
Ro 24-5913
Ro-24-5913
Molecular FormulaC23H28N2O3S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O
InChIInChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+
InChIKeyBZMKNPGKXJAIDV-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.72e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cinalukast (Ro 24-5913, CAS 128312-51-6) for Asthma Research: Potent and Orally Active CysLT1 Antagonist


Cinalukast, also known as Ro 24-5913, is a small-molecule leukotriene receptor antagonist originally developed by Roche [1]. It selectively and competitively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor 1 (CysLT1) in the human airway [2]. In vitro, it displays potent binding to guinea pig lung membranes with an IC50 of 6.4 ± 2.2 nM and exhibits functional antagonism in isolated human bronchus with a pKB of 9.3 ± 0.1 [3]. The compound is orally active, demonstrating in vivo efficacy in preclinical models of LTD4- and antigen-induced bronchoconstriction with an oral ID50 of 0.12 mg/kg in guinea pigs [4].

Why Cinalukast (Ro 24-5913) Should Not Be Substituted with Other CysLT1 Antagonists in Preclinical Research


Cinalukast belongs to the class of CysLT1 receptor antagonists, which includes clinically approved agents like montelukast and zafirlukast, as well as other preclinical candidates [1]. However, these compounds are not interchangeable due to significant differences in their in vitro potency, functional antagonism, and in vivo oral efficacy profiles [2]. While all CysLT1 antagonists share a common target, variations in chemical structure lead to distinct pharmacological properties. Cinalukast has been characterized as a chemically unique LTD4 antagonist with a specific oral potency and duration of action that differs from other agents evaluated in the same preclinical models [2]. Therefore, substituting cinalukast with another CysLT1 antagonist in research protocols without proper validation may lead to irreproducible results and misinterpretation of biological mechanisms. The following quantitative evidence details the specific differential profile of cinalukast.

Quantitative Evidence for Cinalukast (Ro 24-5913) Differentiation: In Vitro and In Vivo Comparator Data


Cinalukast vs. Montelukast and Zafirlukast: Differential Cellular Cytotoxicity in Huh7.5 Cells

In a study evaluating antiviral activity against HCV, cinalukast exhibited a distinct cellular toxicity profile compared to zafirlukast and other compounds. In Huh7.5 cells, cinalukast demonstrated a 50% cytotoxic concentration (CC50) of >100 μM, indicating low toxicity in this cell line [1]. This is directly comparable to zafirlukast, which also had a CC50 >100 μM, but contrasts with SR2640, which had a significantly lower CC50 of 33.4 ± 3.9 μM [1].

Hepatitis C Virus Cellular Toxicity Antiviral Research

Cinalukast vs. Montelukast: Comparative pKa and Cyclodextrin Complexation

A fluorimetric study directly compared the spectral characteristics of cinalukast and montelukast. Cinalukast exhibited an ionization constant (pKa) of 2.2 ± 0.1 in 50:50 ethanol:water [1]. In contrast, montelukast's pKa was solvent-dependent, with values of 2.9 ± 0.1 (70:30 ethanol:water) and 2.0 ± 0.1 and 6.5 ± 0.1 (10:90 ethanol:water) [1]. Both compounds showed fluorescence enhancement with cyclodextrins, but cinalukast was used to develop a specific analytical method with a detection limit of 7.95 ng/mL in human serum [1].

Pharmaceutical Analysis Formulation Development Fluorescence Spectroscopy

Cinalukast vs. Other LTD4 Antagonists: Superior Oral Potency and Bioavailability in Guinea Pig Model

In a comparative evaluation using a guinea pig model of LTD4-induced bronchoconstriction, cinalukast was found to be markedly superior in terms of oral potency, bioavailability, and oral duration of action when compared to other LTD4 antagonists evaluated in the same model [1]. The study reported an oral ID50 of 0.12 mg/kg for cinalukast, demonstrating high oral activity [1].

Asthma In Vivo Pharmacology Bronchoconstriction

Cinalukast vs. Montelukast: Divergent Physico-Chemical Properties and Analytical Behavior

In a drug repurposing study targeting the HPV E1 protein, cinalukast was identified as a top hit with a predicted binding free energy of -37.84 kcal/mol, determined by MM-GBSA calculations [1]. This was significantly more favorable than the binding free energies of other top compounds identified in the same screen, including Lobeglitazone (-25.30 kcal/mol) and Efatutazone (-29.89 kcal/mol) [1].

Drug Repurposing Computational Chemistry Binding Affinity

Cinalukast vs. Zafirlukast: Differential Effect on HCV RNA Expression

A study examining the effect of leukotriene receptor antagonists on HCV subgenomic replicon (SGR) RNA expression in Huh7.5-SGR cells showed that cinalukast and zafirlukast have differential effects depending on the presence of MK-571 [1]. In the absence of MK-571, cinalukast did not significantly affect HCV-SGR RNA expression, while zafirlukast showed some effect [1]. In the presence of 50 μM MK-571, both compounds exhibited altered activity [1].

Hepatitis C Virus Antiviral Activity Cellular Assay

Recommended Research and Industrial Applications for Cinalukast (Ro 24-5913) Based on Differential Evidence


In Vivo Efficacy Studies in Asthma and Allergy Models

Based on its demonstrated high oral potency (ID50 0.12 mg/kg) and prolonged duration of action in guinea pig models of LTD4-induced bronchoconstriction [1], cinalukast is an optimal tool compound for in vivo studies investigating the role of CysLT1 in respiratory diseases. Its superior oral bioavailability compared to other LTD4 antagonists in this model [2] makes it particularly suitable for chronic dosing studies and for evaluating the impact of leukotriene receptor blockade on airway hyperresponsiveness and inflammation.

In Vitro Functional Studies of CysLT1 Antagonism in Human Tissues

Cinalukast's potent functional antagonism in isolated human bronchus (pKB = 9.3 ± 0.1) [2] makes it a valuable tool for ex vivo studies on human airway smooth muscle. Researchers can use cinalukast to precisely quantify CysLT1-mediated contractile responses and to validate the activity of novel compounds targeting this pathway. Its competitive and specific nature of antagonism, as evidenced by Schild analysis [2], ensures reliable and interpretable results in these functional assays.

Analytical Method Development and Formulation Studies

The well-defined pKa (2.2 ± 0.1) and the significant fluorescence enhancement observed upon complexation with cyclodextrins [3] position cinalukast as a useful model compound for developing sensitive analytical methods, such as the one established for human serum (LOD 7.95 ng/mL) [3]. This is particularly relevant for laboratories focused on bioanalytical method validation, pre-formulation studies, and the development of novel drug delivery systems for poorly soluble leukotriene antagonists.

Computational and Structure-Activity Relationship (SAR) Studies

Cinalukast's identification as a lead compound for PPARα modulation [4] and its high predicted binding affinity for the HPV E1 protein (-37.84 kcal/mol) [5] highlight its value as a scaffold for computational chemistry and drug repurposing campaigns. Its distinct chemical structure, characterized by a cyclobutylthiazole moiety, provides a unique template for SAR studies aimed at understanding polypharmacology or developing novel modulators with a dual mechanism of action. Researchers can leverage this data to explore cinalukast's interactions with non-canonical targets using molecular modeling and virtual screening approaches.

Quote Request

Request a Quote for Cinalukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.